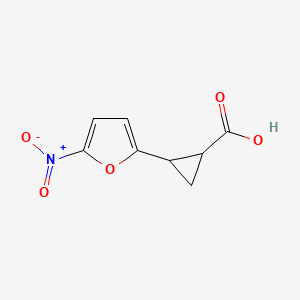
2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of nitrofurans, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid typically involves the nitration of furan derivatives followed by cyclopropanation and carboxylation. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative can then undergo cyclopropanation using diazomethane or similar reagents, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens (chlorine, bromine) or alkyl halides in the presence of Lewis acids.
Major Products Formed
Oxidation: Various nitrofuran derivatives with different oxidation states.
Reduction: Amino-substituted cyclopropane carboxylic acids.
Substitution: Halogenated or alkylated nitrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid involves the interaction of the nitrofuran moiety with biological targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components such as DNA, proteins, and enzymes, leading to antimicrobial effects . The cyclopropane ring and carboxylic acid group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitrofuran-2-carboxylic acid: Similar structure but lacks the cyclopropane ring.
2-(5-Nitrofuran-2-yl)acetic acid: Similar structure but has an acetic acid group instead of a cyclopropane carboxylic acid group.
2-(5-Nitrofuran-2-yl)propanoic acid: Similar structure but has a propanoic acid group.
Uniqueness
2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the cyclopropane ring, which can impart different steric and electronic properties compared to other nitrofuran derivatives
Eigenschaften
Molekularformel |
C8H7NO5 |
|---|---|
Molekulargewicht |
197.14 g/mol |
IUPAC-Name |
2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H7NO5/c10-8(11)5-3-4(5)6-1-2-7(14-6)9(12)13/h1-2,4-5H,3H2,(H,10,11) |
InChI-Schlüssel |
KPGKZNAKLSPNTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C(=O)O)C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


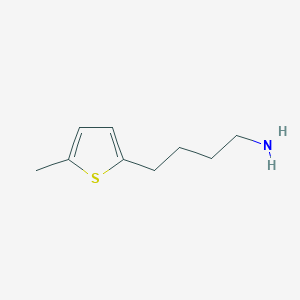


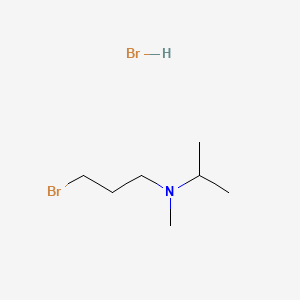
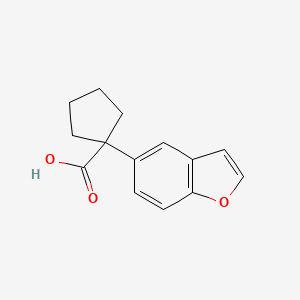
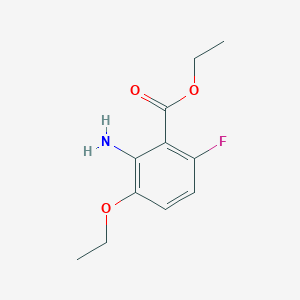
![1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B13586323.png)
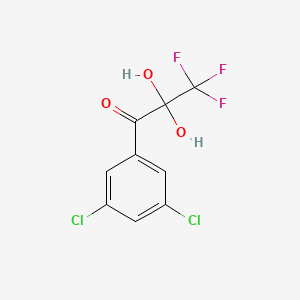
![5,6-dichloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13586345.png)
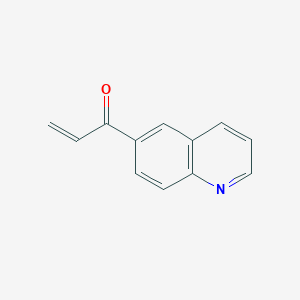

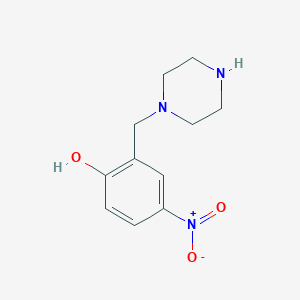
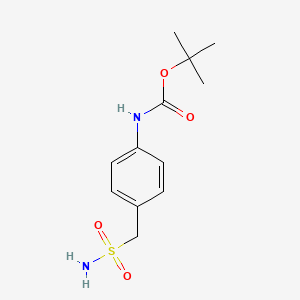
![N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-2-(4-bromophenoxy)acetamide](/img/structure/B13586395.png)
